molecular formula C16H20N2O4 B3325430 tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate CAS No. 2124261-93-2

tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate

Cat. No. B3325430
M. Wt: 304.34 g/mol
InChI Key: VJGYFNNBICWLMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of methanesulfonic acid in tetrahydrofuran at 65°C for approximately 3 hours. The reaction mixture is then allowed to cool to ambient temperature. The resulting solids are isolated by filtration to afford the title compound.


Molecular Structure Analysis

The molecular structure of “tert-Butyl carbamate” is represented by the formula C5H11NO2 . The 3D structure of this compound can be viewed using specific software .


Chemical Reactions Analysis

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

“tert-Butyl carbamate” is a colorless solid, which melts near room temperature and has a camphor-like odor . It is miscible with water, ethanol, and diethyl ether . The compound has a molecular weight of 117.1463 .

Safety And Hazards

“tert-Butyl carbamate” may cause eye, skin, and respiratory tract irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment as required . It should not be released into the environment .

properties

IUPAC Name

tert-butyl N-(1-methyl-2,5-dioxo-3,4-dihydro-1-benzazepin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-11-9-13(19)10-7-5-6-8-12(10)18(4)14(11)20/h5-8,11H,9H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGYFNNBICWLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)C2=CC=CC=C2N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate

Synthesis routes and methods I

Procedure details

To a solution of 3-t-butyloxycarbonylamino-3,4-dihydro-1H-1-benzazepine-2,5-dione (500 mg, 1.72 mmol) in 25 ml anhydrous DMF was-added cesium carbonate (562 mg) followed by iodomethane (215 μl). The reaction was stirred for one hour, diluted with ethyl acetate and then washed with water. The organic phase was separated, washed with brine, dried (MgSO4) and concentrated to give a yellow solid. Tritiation with diethyl ether gave 3-t-butyloxycarbonylamino-1-methyl-3,4-dihydro-1H-1-benzazepine-2,5-dione as a colourless solid. 1H NMR (250 MHz, CDH3) δ 7.64-7.50 (M, 2H) 7.38-7.24 (t, 1H) 7.20-7.60 (d, 1H,) 5.78-5.66 (br d, 1H,) 4.98-4.82 (M, 1H) 3.40 (s, 3H) 3.36-3.20 (dd, 2H) 2.98-2.80 (dd, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
562 mg
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reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
215 μL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 3-tertbutyloxycarbonylamino-2,3,4,5-tetrahydro-2,5-dioxobenzo[b]azepine (5 g, 17.2 mmole) in DMF (50 mL) was treated with potassium carbonate (4.76 g, 34.4 mmole) and methyl iodide (4.88 g, 34.4 mmole). The reaction was stirred at ambient temperature for 4 hours. The mixture was diluted with ethyl acetate (300 ml) and saturated aqueous sodium hydrogen carbonate (500 ml). The organic layer was separated and the aqueous layer was extracted again with ethyl acetate (2×300 ml). The organic layers were combined, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The resulting solid was swished with warm ethyl ether (200 mL) and collected by filtration to give 4.1 g of the product. mp 205°-206° C.
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
Reactant of Route 4
tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate

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